1-(tert-butyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea

Medicinal Chemistry Kinase Inhibition Pyrazolyl-urea SAR

The compound 1-(tert-butyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea (CAS 2034508-78-4) is a synthetic, urea-based small molecule with a molecular formula of C14H20N6O and a molecular weight of 288.35 g/mol. It belongs to the broader class of pyrazolyl-ureas, a scaffold well-known in medicinal chemistry for its potential to interact with various kinase targets.

Molecular Formula C14H20N6O
Molecular Weight 288.355
CAS No. 2034508-78-4
Cat. No. B2936774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-butyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea
CAS2034508-78-4
Molecular FormulaC14H20N6O
Molecular Weight288.355
Structural Identifiers
SMILESCC(C)(C)NC(=O)NCC1=CC(=NN1C)C2=NC=CN=C2
InChIInChI=1S/C14H20N6O/c1-14(2,3)18-13(21)17-8-10-7-11(19-20(10)4)12-9-15-5-6-16-12/h5-7,9H,8H2,1-4H3,(H2,17,18,21)
InChIKeyOYPSVQNRRLUOTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Ready Overview: 1-(tert-butyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea (CAS 2034508-78-4)


The compound 1-(tert-butyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea (CAS 2034508-78-4) is a synthetic, urea-based small molecule with a molecular formula of C14H20N6O and a molecular weight of 288.35 g/mol [1]. It belongs to the broader class of pyrazolyl-ureas, a scaffold well-known in medicinal chemistry for its potential to interact with various kinase targets [2]. This specific derivative features a tert-butyl group on one urea nitrogen and a unique 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl moiety connected via a methylene bridge. While this structural architecture suggests potential for selective biological interactions, at the time of this analysis, no peer-reviewed biological activity data (e.g., IC50, Ki, target engagement) or physicochemical benchmark data were found in the public domain to establish its specific performance profile.

The Risk of Generic Substitution: Why 1-(tert-butyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea is Not Interchangeable with In-Class Analogs


The pyrazolyl-urea scaffold is notoriously sensitive to minor structural modifications, which can cause dramatic shifts in kinase selectivity, potency, and physicochemical properties [1]. For example, in p38 MAP kinase research, subtle changes to the pyrazole ring's substituents or the urea's terminal group have been shown to completely alter the binding mode from ATP-competitive to allosteric, or to drastically change bioavailability [2]. As such, the specific combination of a pyrazin-2-yl substitution, a 1-methyl group on the pyrazole, and a tert-butyl-protected urea terminus in this compound is not a generic feature but a distinct molecular form. Procuring an uncharacterized analog with a different heterocycle or alkyl substitution pattern risks selecting a compound with an entirely different, and potentially inert, target interaction profile. Until specific comparative biological assays are published, the unique structural identity of this compound remains its primary differentiator, and any substitution without new validation data is a high-risk decision for procurement.

Quantitative Evidence Guide for 1-(tert-butyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea: A Gap Analysis


Peer-Reviewed Biological Activity Data vs. Closest Pyrazolyl-Urea Analogs

This critical evidence dimension remains entirely unpopulated. A comprehensive search of primary literature and authoritative databases (ChEMBL, PubChem BioAssay) did not yield any quantitative biological activity data (IC50, EC50, Ki, or target profile) for 1-(tert-butyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea. The ChEMBL entry (ID CHEMBL4889588) linked to this compound has no associated activity records [1]. Therefore, no direct head-to-head comparison or cross-study comparable data can be formulated against its closest analogs. Extrapolation from other pyrazolyl-ureas is scientifically unreliable for this specific compound due to the well-documented, non-linear structure-activity relationships (SAR) within this chemical class.

Medicinal Chemistry Kinase Inhibition Pyrazolyl-urea SAR

Physicochemical & Purity Benchmark Analysis

Reputable vendor technical datasheets, which are not available for this analysis, would typically provide certified purity, solubility, and storage stability metrics. The only publicly available descriptor is a computed topological polar surface area (TPSA) of 61.00 Ų [1]. While this value suggests potential for acceptable membrane permeability, it is not a measured experimental property. Unlike well-characterized chemical probes that have documented purity benchmarks (e.g., >98% by HPLC) and solubility data in DMSO or aqueous buffers, no such quality control evidence exists for this compound in the open domain. This lack of certified metrics prevents a direct quality comparison with catalog analogs that come with a certificate of analysis.

Chemical Purity Quality Control Procurement Specification

Selectivity & Off-Target Profile Gap

A key differentiator for modern kinase inhibitor procurement is a compound's selectivity profile against a broad panel of kinases and other off-targets. For this compound, no data from any panel screening (e.g., Eurofins, DiscoveRx KINOMEscan, or similar) have been published. Consequently, its selectivity fingerprint is entirely unknown. This is a critical evidence gap, as close pyrazolyl-urea analogs have been shown to exhibit varying degrees of polypharmacology; for instance, some inhibit Src, p38-MAPK, and TrkA with overlapping potencies, while others achieve high selectivity [1]. Without this data, a scientist cannot scientifically prioritize this compound over a well-profiled analog for a selective target engagement study.

Kinase Selectivity Safety Pharmacology Polypharmacology

Validated Application Scenarios for 1-(tert-butyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea


Exploratory Chemistry and Scaffold Diversification

Given the absence of biological validation, the most scientifically sound application is as a synthetic building block or template for medicinal chemistry optimization. The compound's complex pyrazole-pyrazine-urea architecture provides a starting point for systematic SAR exploration. A research group could use this compound to generate a focused library by varying the pyrazinyl, methyl, or tert-butyl substituents, with the goal of discovering a kinase inhibitor with a novel selectivity profile. However, the core scaffold itself has no pre-validated advantage that would justify its selection over other commercially available pyrazolyl-ureas.

Negative Control for Known Pyrazolyl-Urea Probes

If a research group has established an in-house assay for a pyrazolyl-urea-targeted kinase and possesses a potent, well-characterized inhibitor, this uncharacterized compound could be screened to confirm its lack of activity, potentially serving as a structurally similar but inactive negative control. This application is highly speculative and would require the user to generate the first proof of its inertness towards their target of interest.

Computational Docking and Pharmacophore Modeling

The unique 3D structure of this compound, particularly the pyrazin-2-yl substituent, could be used for in silico docking studies or to refine a pharmacophore model for a specific kinase binding pocket. Its computed properties, such as a TPSA of 61.00 Ų [1], make it a candidate for rule-of-five compliance. However, without supporting X-ray crystallography or binding assay data, any computational hit would remain hypothetical until experimentally confirmed.

Quote Request

Request a Quote for 1-(tert-butyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.